1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone
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Overview
Description
1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone typically involves the reaction of 2-hydroxyethylamine with 3-methylpiperazine in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction can be represented as follows:
2-Hydroxyethylamine+3-Methylpiperazine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its therapeutic properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-ethanone
- 1-[4-(2-Hydroxy-ethyl)-3-ethyl-piperazin-1-yl]-ethanone
- 1-[4-(2-Hydroxy-ethyl)-3-phenyl-piperazin-1-yl]-ethanone
Comparison: 1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone is unique due to the presence of the 3-methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)-3-methylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8-7-11(9(2)13)4-3-10(8)5-6-12/h8,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVAITBNQDMRET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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